Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoicaciddicyclohexylammoniumsalt
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Overview
Description
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt is an organic compound with the molecular formula C12H23NO5·C12H23N and a molecular weight of 442.63 g/mol . This compound is typically used in chemical synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves several steps. One common method includes the reaction of 3-amino-2-hydroxypyrrolidine with di-tert-butyl difluoroformate (Boc2O) under cooling conditions . After the reaction, potassium chloride (KCl) is added, followed by acetic acid and an alkaline activated deprotecting agent such as sodium hydroxide to remove the protecting group. The final product is obtained through washing with water and crystallization .
Chemical Reactions Analysis
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of chiral drugs and enzyme inhibitors . Its unique structure makes it valuable in the synthesis of other organic compounds, particularly in the field of medicinal chemistry . Additionally, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a protecting group in chemical synthesis, allowing for the selective modification of functional groups . This property is crucial in the synthesis of complex molecules and the development of new drugs.
Comparison with Similar Compounds
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt can be compared to other similar compounds such as Boc-(3S,4S)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid . While both compounds share similar structural features, Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt is unique due to its specific molecular configuration and the presence of the dicyclohexylammonium salt . This uniqueness makes it particularly valuable in certain chemical synthesis applications.
Properties
Molecular Formula |
C24H46N2O5 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 |
InChI Key |
VGDOSYNRNNWING-GNAZCLTHSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)C(C(CC(=O)[O-])O)NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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